2-Isopropoxypyridine-3-boronic acid
Description
2-Isopropoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKJNDOHNQLKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674929 | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-42-3 | |
| Record name | B-[2-(1-Methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Isopropoxypyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to introduce the boronic acid group.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
Chemical Reactions Analysis
2-Isopropoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.
Substitution Reactions: The isopropoxy group on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed from these reactions are often complex organic molecules that are valuable in various applications.
Scientific Research Applications
2-Isopropoxypyridine-3-boronic acid, with the CAS number 1150114-42-3, is a boronic acid derivative featuring an isopropoxy group at the 2-position of the pyridine ring and a boronic acid moiety at the 3-position . Boronic acids, including this compound, are valuable in synthesis, catalysis, analytical chemistry, and biological systems .
General Applications of Boronic Acids
Boronic acids and their derivatives are useful classes of organoboron molecules . Unlike many organometallic derivatives and most organoboranes, boronic acids are usually stable to air and moisture, and are of relatively low toxicity and environmental impact .
Boronic acids have a variety of applications :
- Synthesis: Boronic acids and boronates are established as intermediates of great value and versatility, especially in the Suzuki-Miyaura cross-coupling reaction .
- Catalysis: Boronic acids are used in catalysis .
- Analytical Chemistry: Boronic acids play a role in analytical chemistry .
- Biological Systems: Boronic acids are used in biological systems . They exhibit anticancer, antibacterial, and antiviral activities and can be used as sensors and delivery systems .
Specific Applications of this compound
This compound is a chemical compound with multiple potential applications, particularly in scientific research.
- Reactant in Chemical Synthesis: this compound is used as a reactant in chemical synthesis .
*Organoboron compounds, including boronic acids, are used in catalysis . - Ligand Assisted Organic Group Migration: Boronic acids can be used in metal-free one-pot synthesis of four-coordinate organoborons, which represents the first instance of ligand assisted organic group migration between boronic acids .
Boronic Acids in Medicinal Chemistry
Mechanism of Action
The mechanism of action of 2-Isopropoxypyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The isopropoxy group on the pyridine ring can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
2-Isopropoxypyridine-3-boronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyridine ring and isopropoxy group, making it less versatile in certain reactions.
Pyridine-3-boronic Acid: This compound is similar but lacks the isopropoxy group, which can affect its reactivity and applications.
2-Isopropoxypyridine-5-boronic Acid: This isomer has the boronic acid group at a different position on the pyridine ring, which can lead to different reactivity and applications.
The unique structure of this compound, with its isopropoxy group and specific positioning of the boronic acid group, makes it particularly valuable in certain synthetic applications.
Biological Activity
2-Isopropoxypyridine-3-boronic acid, with the chemical formula C₈H₁₁BNO₃, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure : The compound consists of a pyridine ring substituted with an isopropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.
Physical Properties :
- Molecular Weight : 165.99 g/mol
- Melting Point : Not specified in the sources reviewed
- Solubility : Soluble in organic solvents; specific solubility data not provided
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes, which can inhibit their activity. This property is particularly significant in the design of enzyme inhibitors for therapeutic applications .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular processes such as metabolism and inflammation .
- Antioxidant Activity : Some studies suggest that boronic acids can exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Potential
Research indicates that boronic acids, including this compound, are being investigated for their anticancer properties. They can act as enzyme inhibitors in cancer-related pathways, particularly those involving proteasomes and kinases .
Antimicrobial Effects
Boronic acid derivatives have shown promise in antimicrobial applications, particularly against fungal infections. Their ability to disrupt cellular processes in pathogens may lead to the development of new antifungal agents .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that boronic acid compounds could effectively inhibit certain enzymes involved in cancer progression. The specific interaction of this compound with target enzymes was highlighted as a potential therapeutic pathway .
- Antimicrobial Research : Another investigation explored the efficacy of various boronic acids against fungal strains, showing that modifications to the boronic acid structure could enhance antimicrobial activity. This compound was included in this research, indicating its potential as a lead compound for further development .
Data Table: Biological Activities of Boronic Acids
Safety and Toxicology
While this compound shows potential therapeutic benefits, safety data indicate it can be harmful if inhaled or if it comes into contact with skin. Proper handling procedures must be followed to mitigate risks associated with exposure .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-isopropoxypyridine-3-boronic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or direct boronation of a halogenated pyridine precursor. For halogenated intermediates (e.g., 3-bromo-2-isopropoxypyridine), Miyaura borylation using bis(pinacolato)diboron (Bpin) and a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous THF at 80–90°C is effective . Optimization includes:
- Catalyst selection : Pd(PPh) may offer higher yields for sterically hindered substrates.
- Moisture control : Use Schlenk-line techniques due to boronic acid sensitivity .
- Reaction monitoring : Track progress via TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in airtight containers under inert gas (N or Ar) at 0–6°C to prevent hydrolysis and protodeboronation .
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) and use molecular sieves (3Å) to scavenge moisture .
- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm structure (e.g., boronic proton at δ 7.5–8.5 ppm in DMSO-d). B NMR (δ 25–35 ppm) verifies boronic acid integrity .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 196.1).
- Purity assessment : HPLC with UV detection (>97% purity) or GC for residual solvents .
Advanced: How can researchers resolve contradictions in reported catalytic conditions for cross-coupling reactions involving this compound?
Answer:
Discrepancies in catalytic systems (e.g., Pd(OAc) vs. PdCl(dppf)) often arise from substrate-specific steric/electronic effects. To address this:
- Screening : Test multiple catalysts (e.g., PdCl, Pd(PPh)) and ligands (e.g., SPhos, XPhos) under varying temperatures (60–100°C).
- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps .
- Replication : Reproduce literature protocols with strict control of oxygen/moisture levels .
Advanced: What strategies enhance the utility of this compound in designing optical chemosensors?
Answer:
Leverage boronic acid-diol interactions for sensing applications:
- Dynamic covalent chemistry : Form boronate esters with diols (e.g., glucose) under physiological pH. Monitor fluorescence quenching/enhancement .
- Nanoscale integration : Immobilize the compound on gold nanoparticles or quantum dots for signal amplification .
- Multicomponent assemblies : Combine with rhodamine derivatives for ratiometric sensing .
Advanced: How can computational modeling improve the design of derivatives for asymmetric catalysis?
Answer:
- DFT studies : Calculate Fukui indices to predict reactivity at boron or pyridine nitrogen.
- Docking simulations : Model interactions with chiral ligands (e.g., BINOL) to optimize enantioselectivity.
- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction pathways .
Advanced: What methodologies validate the interaction of this compound with biomolecules?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) with glycoproteins or RNA diols.
- Fluorescence anisotropy : Track conformational changes in labeled biomolecules upon binding.
- X-ray crystallography : Resolve boronate ester formation in enzyme active sites .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) gradients.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.
- Acid-base extraction : Partition between aqueous HCl (pH 2) and dichloromethane .
Advanced: How do steric effects from the isopropoxy group influence regioselectivity in cross-coupling reactions?
Answer:
The isopropoxy group at C2 directs coupling to C3-boronic acid via:
- Steric hindrance : Shields C2/C4 positions, favoring C3 reactivity.
- Electronic effects : Electron-donating isopropoxy group activates the pyridine ring for electrophilic substitution.
- Control experiments : Compare with 2-methoxy analogs to isolate steric contributions .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed?
Answer:
- Protodeboronation : Minimize by using stabilized boronates (e.g., MIDA boronates) or low-temperature conditions .
- Low yields in polar solvents : Optimize solvent mixtures (e.g., THF/HO 4:1) and add phase-transfer catalysts.
- Scalability : Replace Pd catalysts with nickel systems for cost-effective large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
